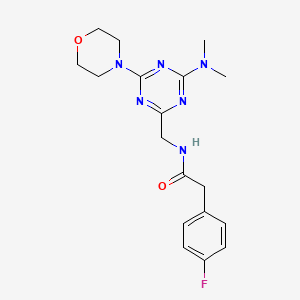

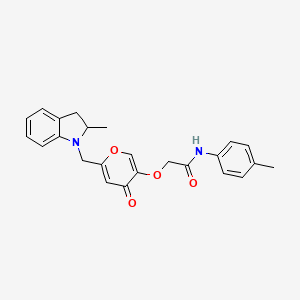

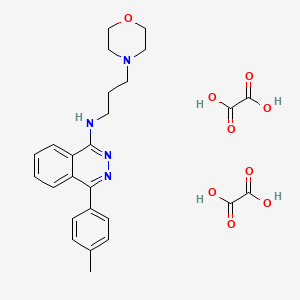

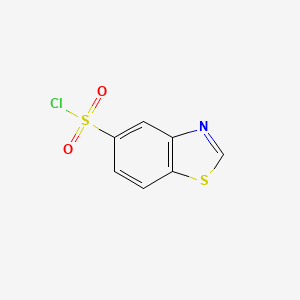

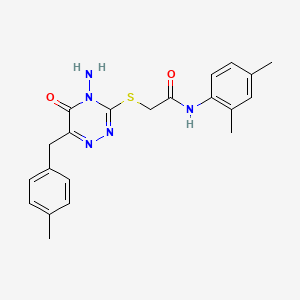

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound featuring a triazine ring structure, morpholine, dimethylamino, and fluorophenyl groups. It's designed for precise interactions in biochemical applications, owing to its unique functional groups.

Métodos De Preparación

Synthetic Routes: The synthesis typically involves:

Nitration and Reduction: : Creating the dimethylamino group via nitration of a benzene ring followed by reduction.

Triazine Ring Formation: : Introducing the triazine core through a cyclization reaction with appropriate intermediates.

Methylation and Substitution: : Attaching the methyl group to the triazine nitrogen using a methylating agent.

Fluorophenyl Acetamide Addition: : Adding the 4-fluorophenyl acetamide group through an amidation reaction.

Temperatures: : Usually maintained between 50-150°C.

Catalysts: : Acidic or basic catalysts to facilitate specific reactions.

Solvents: : Polar aprotic solvents like DMSO, DMF.

Batch Reactors: : For controlled synthesis with precise monitoring of reaction stages.

Continuous Flow Systems: : For large-scale production, ensuring consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : Typically involving oxygen donors or catalytic systems.

Reduction: : Often uses hydrogen gas or hydride donors.

Substitution: : Commonly via nucleophilic substitution reactions.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Amines, thiols, alcohols.

Conditions: : Mild to moderate temperatures (30-100°C), sometimes under inert atmospheres.

Oxidation: : Yields derivatives with additional oxygen functionalities.

Reduction: : Produces more hydrogenated forms.

Substitution: : Leads to structurally diverse compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Reactivity Studies: : Understanding the behavior of triazine-based compounds.

Material Science: : Developing new polymers and resins.

Enzyme Inhibition:

Molecular Probes: : Tracing and studying biological pathways.

Drug Development: : Designing new pharmacological agents.

Diagnostic Tools: : Creating compounds for imaging and diagnostics.

Pesticides and Herbicides: : Leveraging the triazine ring for agricultural chemicals.

Dye and Pigment Manufacture: : Producing stable and vibrant dyes.

Mecanismo De Acción

The compound's triazine ring and functional groups interact with specific molecular targets:

Enzyme Binding: : Mimics substrates or inhibitors, modulating enzyme activity.

Signal Pathways: : Alters signaling mechanisms within cells, affecting cellular functions.

Binding Affinity: : High affinity for certain receptors or biological structures, leading to specific biochemical effects.

Comparación Con Compuestos Similares

Unique Attributes:

Functional Diversity: : Combines dimethylamino, morpholine, and fluorophenyl groups uniquely.

Structural Complexity: : More complex than typical triazine derivatives, offering specific interactions.

2,4,6-tris(dimethylamino)-1,3,5-triazine: : Lacks the morpholine and fluorophenyl groups, leading to different reactivity.

N-(4-morpholino-1,3,5-triazin-2-yl)-acetamide: : Similar but without the dimethylamino and fluorophenyl functionalities.

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide stands out due to its multi-functional structure, opening a plethora of applications and research opportunities.

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-3-5-14(19)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUYZSCYKPCKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B2790119.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B2790125.png)

![4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2790128.png)

![3-methyl-2-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2790129.png)

![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)